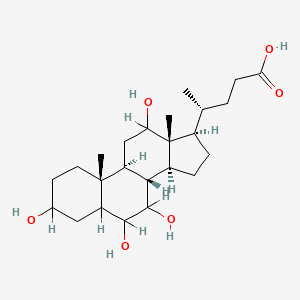

3,6,7,12-Tetrahydroxycholanoic acid

概要

説明

3,6,7,12-Tetrahydroxycholanoic acid is a derivative of bile acids, specifically a hydroxylated form of cholanoic acid. It is characterized by the presence of four hydroxyl groups at positions 3, 6, 7, and 12 on the cholanoic acid backbone. This compound is known for its role in various biochemical processes and its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,7,12-tetrahydroxycholanoic acid typically involves the following steps:

Hydration of Cholanoic Acid: Cholanoic acid undergoes hydration to form dihydroxycholanoic acid.

Halogenation: The dihydroxycholanoic acid is then reacted with halogenating agents under alkaline conditions to form halogenated cholanoic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of keto derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Oxidation Products: Keto derivatives of cholanoic acid.

Reduction Products: Deoxy derivatives of cholanoic acid.

Substitution Products: Various substituted cholanoic acid derivatives.

科学的研究の応用

Biological Role

3,6,7,12-Tetrahydroxycholanoic acid is primarily recognized for its role as a human metabolite. It is classified within the category of bile acids, which are crucial for lipid digestion and absorption in the intestine. Bile acids also play a role in cholesterol metabolism and homeostasis .

Metabolic Studies

Research has demonstrated that bile acids like this compound are involved in various metabolic processes. They act as signaling molecules that can influence metabolic pathways related to glucose and lipid metabolism. Studies have shown that alterations in bile acid profiles can be indicative of metabolic disorders such as obesity and diabetes .

Clinical Diagnostics

The measurement of bile acid concentrations in serum has been used as a diagnostic tool for liver diseases. The ratio of trihydroxy to dihydroxy bile acids can provide insights into liver function and injury. For instance, a study highlighted how the trihydroxy-dihydroxy ratio changed significantly in patients with liver cirrhosis and acute liver injury . This application underscores the potential of using bile acid profiles for prognostic evaluations in hepatic conditions.

Pharmacological Applications

Bile acids have been investigated for their therapeutic potential beyond their traditional roles. For example:

- Cholesterol Management : Bile acids facilitate cholesterol excretion and help regulate cholesterol levels in the body. Research indicates that modifying bile acid structures can enhance their efficacy in lowering cholesterol levels .

- Drug Delivery Systems : The amphipathic nature of bile acids allows them to be utilized in drug delivery systems. They can enhance the solubility and bioavailability of poorly soluble drugs by forming micelles .

Cosmetic Formulations

Recent studies have explored the incorporation of bile acids like this compound into cosmetic products due to their moisturizing properties and ability to enhance skin penetration of active ingredients. Their role in formulating stable and effective topical products is being actively researched .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Bile Acid Ratios | Investigated serum bile acid concentrations in liver disease patients; noted significant changes in trihydroxy-dihydroxy ratios during liver injury phases | Clinical diagnostics for liver conditions |

| Cholesterol Regulation Study | Examined the impact of modified bile acids on cholesterol levels; demonstrated efficacy in lowering serum cholesterol | Potential therapeutic agents for hypercholesterolemia |

| Cosmetic Formulation Research | Developed topical formulations incorporating bile acids; assessed their effects on skin hydration and penetration | Innovations in skincare products |

作用機序

The mechanism of action of 3,6,7,12-tetrahydroxycholanoic acid involves its interaction with bile acid receptors and transporters. It modulates the activity of enzymes involved in bile acid synthesis and metabolism. The compound also influences the expression of genes related to cholesterol homeostasis and liver function .

類似化合物との比較

3,6,7-Trihydroxycholanoic Acid: Lacks one hydroxyl group compared to 3,6,7,12-tetrahydroxycholanoic acid.

Cholic Acid: A primary bile acid with three hydroxyl groups at positions 3, 7, and 12.

Chenodeoxycholic Acid: Contains hydroxyl groups at positions 3 and 7.

Uniqueness: this compound is unique due to its four hydroxyl groups, which confer distinct chemical properties and biological activities. This compound’s hydroxylation pattern allows for specific interactions with bile acid receptors and transporters, making it a valuable tool in biochemical and medical research .

生物活性

3,6,7,12-Tetrahydroxycholanoic acid, also known as a bile acid derivative, is a compound that plays significant roles in various biological processes. This article explores its biological activity, focusing on its physiological functions, mechanisms of action, and implications in health and disease.

Overview of this compound

This compound is a steroidal bile acid characterized by the presence of hydroxyl groups at the 3rd, 6th, 7th, and 12th carbon positions. These structural features contribute to its amphipathic nature, enabling it to interact with lipids and facilitate various biological processes such as lipid digestion and absorption.

Biological Functions

1. Role in Lipid Metabolism

Bile acids are crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. The presence of multiple hydroxyl groups enhances their detergent properties, which are essential for lipid digestion. Studies have shown that bile acids like this compound can modulate bile flow and lipid secretion in the liver .

2. Regulation of Cholesterol Homeostasis

Bile acids play a key role in cholesterol metabolism. They help regulate the expression of genes involved in cholesterol synthesis and uptake. The hydroxylation pattern of bile acids influences their ability to activate nuclear receptors such as the farnesoid X receptor (FXR), which is involved in maintaining cholesterol balance .

3. Gut Microbiota Interaction

Bile acids impact gut microbiota composition and function. They can act as signaling molecules that influence microbial populations in the intestine. Alterations in bile acid profiles have been linked to various metabolic disorders .

1. FXR Activation

This compound can activate FXR, leading to the regulation of genes involved in bile acid synthesis and transport. This activation is crucial for maintaining the enterohepatic circulation of bile acids and preventing excessive accumulation in the liver .

2. TGR5 Receptor Modulation

This compound also interacts with the G-protein coupled receptor TGR5 (also known as GPBAR1), which is expressed in various tissues including the intestines and liver. Activation of TGR5 by bile acids leads to increased secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a role in glucose metabolism and appetite regulation .

Research Findings

Recent studies have highlighted the significance of this compound in clinical contexts:

-

Case Study: Nonalcoholic Fatty Liver Disease (NAFLD)

A study identified altered bile acid profiles in patients with NAFLD. The presence of specific bile acids like this compound was associated with improved liver function markers . -

Clinical Implications

Research indicates that modifying bile acid profiles through dietary interventions or pharmacological agents may have therapeutic potential for metabolic diseases such as obesity and type 2 diabetes mellitus .

Data Table: Biological Activities and Effects

化学反応の分析

Key Reactions and Mechanisms

The following table summarizes significant chemical reactions involving 3,6,7,12-tetrahydroxycholanoic acid:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydroxylation | Cholic acid + Hydroxylating agents | This compound |

| Oxidation | Potassium permanganate or chromium trioxide | Keto derivatives of cholanoic acid |

| Reduction | Sodium borohydride or lithium aluminum hydride | Deoxy derivatives of cholanoic acid |

| Nucleophilic Substitution | Halides or amines | Various substituted cholanoic acid derivatives |

Fragmentation Patterns

Research indicates that the fragmentation behavior of this compound is influenced significantly by the presence of hydroxyl groups. The fragmentation patterns can vary based on the stereochemistry and position of these hydroxyls:

-

12-Hydroxyl Group Role : The presence of a hydroxyl group at position C-12 contributes to distinct fragmentation pathways during mass spectrometry analysis. This includes dehydration and rearrangement mechanisms that are not observed in compounds lacking this functional group .

Biological Role

This compound is involved in bile acid metabolism and transport within the liver and intestines. Its formation is often linked to cholestatic conditions where it is excreted in urine or bile as a result of altered bile acid synthesis.

Transport Mechanisms

Studies have shown that multiple canalicular transporters mediate the biliary secretion of this tetrahydroxy bile acid. Notably:

特性

IUPAC Name |

(4R)-4-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13?,14-,15+,16+,17?,18?,20+,21?,22?,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMFMBNEAMQMA-OPIZJWLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(C(C4[C@@]3(CCC(C4)O)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00979323 | |

| Record name | 3,6,7,12-Tetrahydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63266-88-6 | |

| Record name | 3,6,7,12-Tetrahydroxycholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063266886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,7,12-Tetrahydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。